molecular formula C15H15N3O B14325544 N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine CAS No. 108732-45-2

N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine

Cat. No.: B14325544
CAS No.: 108732-45-2
M. Wt: 253.30 g/mol
InChI Key: REDZGTMLTLAOBI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and hydroxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities.

Scientific Research Applications

N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmacological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects such as the suppression of tumor growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,2-dihydroquinazolin-4-amine: Lacks the hydroxy group, which may affect its biological activity.

    N-Hydroxy-2-phenyl-1,2-dihydroquinazolin-4-amine: Similar structure but with a different substituent on the aromatic ring.

Uniqueness

N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine is unique due to the presence of both the hydroxy group and the 4-methylphenyl substituent. These structural features contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

108732-45-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1,2-dihydroquinazolin-4-yl]hydroxylamine

InChI

InChI=1S/C15H15N3O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(17-14)18-19/h2-9,14,16,19H,1H3,(H,17,18)

InChI Key

REDZGTMLTLAOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)NO

Origin of Product

United States

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